molecular formula C22H16O6S B11416182 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate

Cat. No.: B11416182
M. Wt: 408.4 g/mol
InChI Key: XQPVCNBVUKZTEJ-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate: is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methoxybenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under controlled conditions.

    Introduction of Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoxathiol core with 3-methoxybenzoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features make it a candidate for probing the active sites of certain enzymes.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate
  • 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate
  • 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methoxybenzoate

Uniqueness

The uniqueness of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

Molecular Formula

C22H16O6S

Molecular Weight

408.4 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methoxybenzoate

InChI

InChI=1S/C22H16O6S/c1-25-15-7-3-5-13(9-15)18-11-17(12-19-20(18)28-22(24)29-19)27-21(23)14-6-4-8-16(10-14)26-2/h3-12H,1-2H3

InChI Key

XQPVCNBVUKZTEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=CC=C4)OC)SC(=O)O3

Origin of Product

United States

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